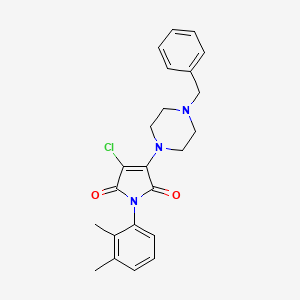![molecular formula C24H23ClN2O3 B3477187 4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3477187.png)
4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BAY 43-9006 or sorafenib. Sorafenib is a multi-kinase inhibitor that has been extensively studied for its therapeutic potential in cancer treatment.
Wirkmechanismus
Sorafenib inhibits the activity of several kinases, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3. By inhibiting these kinases, sorafenib disrupts several signaling pathways involved in tumor growth and angiogenesis. Sorafenib also induces apoptosis in tumor cells by activating caspases and inhibiting the anti-apoptotic protein Mcl-1.
Biochemical and physiological effects:
Sorafenib has several biochemical and physiological effects, including inhibition of tumor growth, angiogenesis, and metastasis. Sorafenib also induces apoptosis in tumor cells and inhibits the proliferation of cancer stem cells. Sorafenib has been shown to decrease the levels of several pro-inflammatory cytokines, such as IL-6 and TNF-α. Sorafenib also has anti-oxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments, including its ability to inhibit several kinases involved in tumor growth and angiogenesis. Sorafenib is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, sorafenib has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to perform the experiments.
Zukünftige Richtungen
There are several future directions for the study of sorafenib. One direction is the development of new sorafenib analogs with improved efficacy and safety profiles. Another direction is the investigation of the role of sorafenib in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the identification of biomarkers that predict the response to sorafenib treatment is an important future direction. Finally, the study of sorafenib in other types of cancer, such as melanoma and non-small cell lung cancer, is an important future direction.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its therapeutic potential in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma. It is also being studied for the treatment of other types of cancer, such as melanoma and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-17-15-20(25)9-12-22(17)27-23(28)16-30-21-10-7-19(8-11-21)24(29)26-14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSNNDAPPRRTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3477114.png)
![methyl 2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3477115.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(1-naphthyl)acetamide](/img/structure/B3477122.png)
![4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B3477134.png)
![2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3477149.png)
![N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477156.png)
![4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3477161.png)
![N-benzyl-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477167.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477172.png)
![4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B3477180.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B3477189.png)
![N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3477191.png)
![N-benzyl-2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3477195.png)
